![molecular formula C19H13BrN2O3 B12903158 1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]- CAS No. 680610-82-6](/img/structure/B12903158.png)
1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is a complex organic compound that features a bromophenyl group, a hydroxyindazole moiety, and a benzene-1,3-diol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the indazole ring through cyclization reactions. The hydroxy groups are introduced via hydroxylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine, palladium catalysts, and hydroxylating agents, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxyindazole groups allows for specific interactions with biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-1H-indazole: Lacks the hydroxy groups, resulting in different chemical properties and biological activities.
4-(1-(4-Bromophenyl)-1H-indazol-3-yl)phenol:
4-(1-(4-Bromophenyl)-6-methoxy-1H-indazol-3-yl)benzene-1,3-diol: The methoxy group alters its electronic properties and reactivity.
Uniqueness
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is unique due to the presence of multiple hydroxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.
Propriétés
Numéro CAS |
680610-82-6 |
|---|---|
Formule moléculaire |
C19H13BrN2O3 |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
4-[1-(4-bromophenyl)-6-hydroxyindazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H13BrN2O3/c20-11-1-3-12(4-2-11)22-17-9-13(23)5-7-15(17)19(21-22)16-8-6-14(24)10-18(16)25/h1-10,23-25H |
Clé InChI |
OTLCACUJYLHSSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)

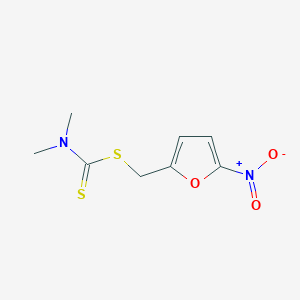
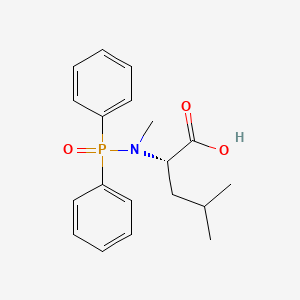
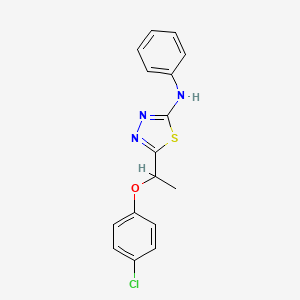
![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
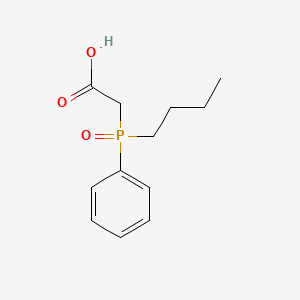
![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

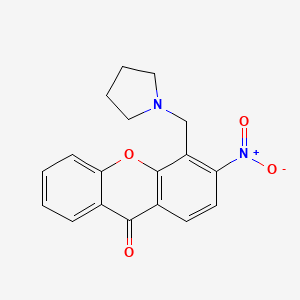
![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
